Epitizide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Classification and Properties:

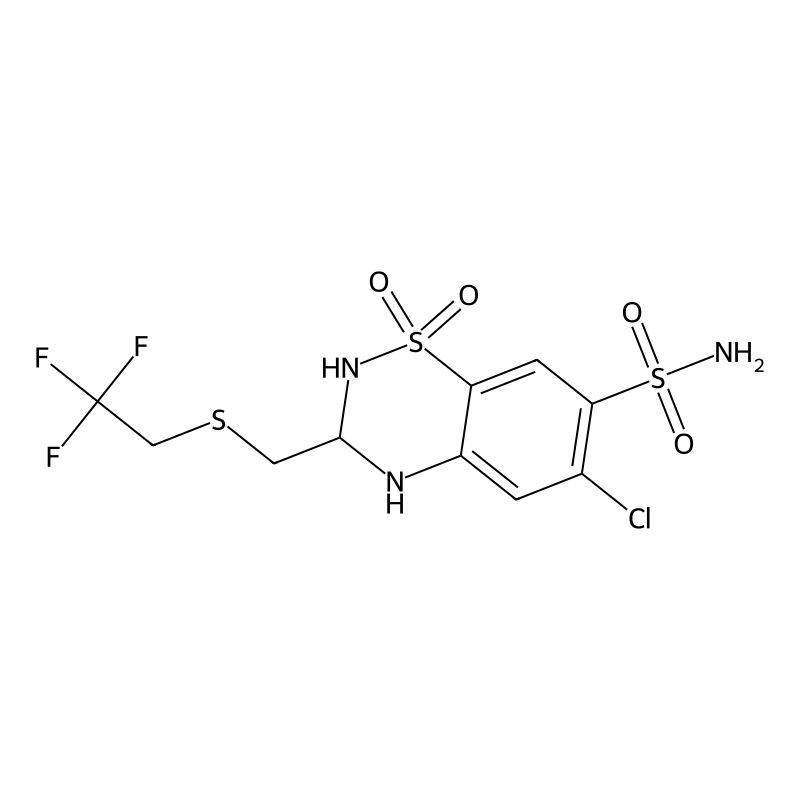

Epitizide is a benzothiadiazine compound with the chemical formula C10H11ClF3N3O4S3 []. It is also classified as a trifluoroethylthio-containing benzothiadiazine sulfonamide derivative and belongs to the class of thiazide diuretics [].

Analytical Detection:

Epitizide has been identified in human urine samples. Researchers have utilized various techniques for its analysis, including chromatography and spectrometric methods []. Additionally, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) has been employed for its quantification [].

Potential Applications:

While not currently approved for any clinical use, Epitizide possesses potential applications in research settings. Its presence in urine has led to its investigation in the field of analytical toxicology []. This involves the detection and identification of foreign substances in biological samples, often in the context of forensic analysis or drug testing.

Epitizide is a synthetic compound classified as a benzothiadiazine derivative, primarily utilized as a diuretic agent. Its chemical formula is , and it is often used in combination with another diuretic, triamterene, to enhance its therapeutic effects in promoting diuresis, which is the increased production of urine. Epitizide's structure includes a sulfonamide group and exhibits significant pharmacological activity in managing conditions related to fluid retention, such as hypertension and edema .

- Oxidation: Under specific conditions, Epitizide can be oxidized to form sulfoxides or sulfones .

- Aldehyde Adduct Formation: It can react with aldehydes to form adducts, which may include carbinolamines or azomethines .

- Hydrolysis: The compound may also undergo hydrolysis, resulting in the breakdown of its sulfonamide component.

These reactions are essential for understanding the compound's stability and reactivity in pharmaceutical formulations.

Epitizide exhibits potent diuretic activity by inhibiting sodium reabsorption in the renal tubules, leading to increased excretion of sodium and water. This mechanism is crucial for its use in treating conditions like hypertension and heart failure. Additionally, Epitizide has been noted for potential interactions with other medications, such as increasing the excretion rate of drugs like acetaminophen and abacavir, which may affect their efficacy .

Epitizide can be synthesized through several methods:

- Reaction with Aldehydes: A common synthesis route involves reacting triamterene with various aldehydes (e.g., formaldehyde) under controlled conditions to form Epitizide adducts. This process typically requires a non-reactive solvent like dioxane or tetrahydrofuran .

- Modification of Benzothiadiazine Derivatives: Epitizide can also be synthesized by modifying existing benzothiadiazine structures through substitution reactions that introduce the necessary functional groups.

The synthesis generally involves stirring the reactants until a homogeneous solution is obtained, followed by purification steps to isolate the final product.

Research indicates that Epitizide may interact with several other drugs, potentially altering their pharmacokinetics or therapeutic effects:

- Increased Excretion: Epitizide may enhance the excretion of drugs like acetaminophen and abacavir, leading to reduced serum levels and efficacy .

- Decreased Therapeutic Efficacy: Co-administration with drugs such as acarbose and aceclofenac may diminish their effectiveness .

These interactions necessitate careful monitoring when Epitizide is prescribed alongside other medications.

Epitizide shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Triamterene | Potassium-sparing diuretic | Diuresis | Often combined with Epitizide |

| Hydrochlorothiazide | Thiazide diuretic | Hypertension management | Inhibits sodium reabsorption at different sites |

| Chlorothiazide | Thiazide diuretic | Edema treatment | Similar mechanism but different side effects |

| Bendroflumethiazide | Thiazide diuretic | Hypertension | Longer half-life compared to Epitizide |

Epitizide's uniqueness lies in its specific chemical structure that includes trifluoroethyl groups and its dual action as both a diuretic and a potassium-sparing agent when combined with triamterene .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

D6Z4GR94BH

W8B42Z8CTX